2-Methyl-4-octanone

Catalog No.
S1896240
CAS No.
7492-38-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-octanone

CAS Number

7492-38-8

Product Name

2-Methyl-4-octanone

IUPAC Name

2-methyloctan-4-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

ICSKJDZASFIJQK-UHFFFAOYSA-N

SMILES

CCCCC(=O)CC(C)C

Canonical SMILES

CCCCC(=O)CC(C)C

-Methyl-4-octanone in Proteomics Research

2-Methyl-4-octanone finds application in the field of proteomics research as a building block ketone []. Proteomics is the large-scale study of proteins within an organism, including their structure, function, interactions, and modifications.

Building block ketones, like 2-Methyl-4-octanone, are used in the synthesis of specific peptides. Peptides are short chains of amino acids that can be used to probe protein function or target specific protein interactions []. By incorporating 2-Methyl-4-octanone into a peptide sequence, researchers can introduce certain chemical properties or functionalities that may be useful for their experiments.

For instance, 2-Methyl-4-octanone can be used to create photocleavable linkers within a peptide. These linkers are susceptible to light and can be cleaved upon exposure, allowing researchers to control the release of a molecule attached to the peptide []. This technique can be valuable in studying protein-protein interactions or targeted drug delivery.

2-Methyl-4-octanone is an organic compound classified as a ketone, with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is characterized by its structure, which includes a methyl group at the second carbon and a ketone functional group at the fourth carbon. This compound is utilized primarily as a building block in proteomics research and serves as an intermediate in pharmaceutical synthesis .

Physical properties include a boiling point of 180°C and a refractive index of 1.415. The compound is stored under cool and dry conditions, away from oxidizing agents, to maintain its stability .

Typical of ketones, including:

  • Nucleophilic Addition: Ketones can undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form alcohols.
  • Oxidation: While ketones are generally resistant to oxidation, certain conditions can lead to cleavage or oxidation to carboxylic acids.
  • Reduction: 2-Methyl-4-octanone can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility in organic synthesis, particularly in generating more complex molecules from simpler precursors .

Several methods exist for synthesizing 2-Methyl-4-octanone:

  • Grignard Reaction: One common approach involves the reaction of a Grignard reagent with an ester or another ketone to yield the desired product.
  • Alkylation: The compound can also be synthesized through alkylation reactions involving appropriate alkyl halides and ketones.
  • Condensation Reactions: Condensation of dialkyl ketones followed by rearrangement can also yield 2-Methyl-4-octanone.

These synthetic routes allow for the production of this compound in varying scales for research and industrial purposes .

2-Methyl-4-octanone is primarily used in:

  • Proteomics Research: As a building block for synthesizing various biomolecules.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, enhancing drug development processes.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may find applications in flavoring agents and fragrances.

Its versatility makes it valuable across multiple scientific disciplines .

Several compounds share structural similarities with 2-Methyl-4-octanone. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-OctanoneC8H16OOne carbon shorter; commonly used as a solvent.
2-PentanoneC5H10OShorter chain; used in organic synthesis.
3-Methyl-3-heptanoneC8H16OContains a methyl group at the third position; less common in research.

2-Methyl-4-octanone stands out due to its specific position of functional groups and its application as a building block in proteomics, which may not be as prevalent among similar compounds .

XLogP3

2.6

Other CAS

7492-38-8

Wikipedia

2-Methyl-4-octanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Modify: 2023-08-16

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